

Mebenil: A Technical History and Synthesis Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebenil, a systemic fungicide, belongs to the benzanilide class of chemical compounds. First developed by BASF, it was used to control a variety of fungal pathogens in crops. This document provides a detailed overview of the history of **Mebenil** and a comprehensive guide to its original chemical synthesis.

History and Development

Mebenil was developed by the German chemical company BASF. It was part of a broader exploration of benzanilide and anilide compounds for fungicidal activity during the mid-20th century, a period that saw the introduction of many new classes of systemic fungicides. While the exact date of its first synthesis is not readily available in public literature, the development of similar fungicides places its origins likely within the 1960s to early 1970s. This era was marked by a significant expansion in fungicide research and development, moving from traditional protectant fungicides to more advanced systemic compounds.

Mebenil was identified by the experimental code BAS 3050F during its development phase at BASF. It was recognized for its efficacy against various fungal diseases. However, like many early fungicides, it has largely been superseded by newer generations of products with improved efficacy, broader spectrums of activity, and more favorable toxicological and environmental profiles. As a result, **Mebenil** is now considered an obsolete fungicide.[1]



Original Synthesis of Mebenil

The original synthesis of **Mebenil** (2-methyl-N-phenylbenzamide) is based on the formation of an amide bond between an o-toluic acid derivative and aniline. Two primary synthetic routes have been described for this transformation. The most common and industrially viable method involves the reaction of 2-methylbenzoyl chloride with aniline. An alternative method involves the direct condensation of 2-methylbenzoic acid (o-toluic acid) and aniline, a process that typically requires high temperatures and the removal of water.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is a representative method for the synthesis of **Mebenil**, adapted from established procedures for the synthesis of N-phenylbenzamides.

Reaction Scheme:

Materials:

- 2-Methylbenzoyl chloride (o-toluoyl chloride)
- Aniline
- Anhydrous diethyl ether (or a similar inert solvent like dichloromethane)
- Aqueous sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate or sodium sulfate
- Hydrochloric acid (for salt formation, if needed for purification)

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a
 mechanical stirrer, and a reflux condenser with a drying tube, dissolve aniline in anhydrous
 diethyl ether.
- Addition of Acyl Chloride: Cool the aniline solution in an ice bath. Slowly add a stoichiometric
 equivalent of 2-methylbenzoyl chloride, also dissolved in anhydrous diethyl ether, from the



dropping funnel with vigorous stirring. A white precipitate of aniline hydrochloride may form.

- Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
- Work-up:
 - Filter the reaction mixture to remove any aniline hydrochloride precipitate.
 - Transfer the filtrate to a separatory funnel and wash it sequentially with dilute hydrochloric acid (to remove unreacted aniline), water, and then a 5% aqueous sodium bicarbonate solution (to remove any unreacted 2-methylbenzoyl chloride and hydrochloric acid).
 - Wash the organic layer again with water until the washings are neutral.
- Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.
- Purification: The crude **Mebenil** can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

Quantitative Data

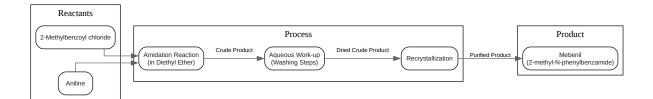
Parameter	Value
Molecular Formula	C14H13NO
Molecular Weight	211.26 g/mol
Theoretical Yield	Dependent on starting material quantities
Melting Point	125-130 °C
Appearance	White to off-white crystalline solid

Note: The actual yield will vary depending on the specific reaction conditions and the purity of the reagents.



Visualizations Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Mebenil** via the acyl chloride route.



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Caption: Workflow for the synthesis of Mebenil.

Chemical Structures

The following diagram shows the chemical structures of the reactants and the final product, **Mebenil**.



Reactants

2-Methylbenzoyl chloride

Aniline

Product

Mebenil

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Caption: Chemical structures of reactants and Mebenil.

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References



- 1. EP0001480A1 Benzanilide derivative, its production and use as a fungicide and acaricide Google Patents [patents.google.com]
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